molecular formula C4H6F2O2 B12843998 5,5-Difluoro-1,3-dioxane CAS No. 36301-44-7

5,5-Difluoro-1,3-dioxane

Cat. No.: B12843998
CAS No.: 36301-44-7
M. Wt: 124.09 g/mol
InChI Key: PXPPNGDOJBTCIU-UHFFFAOYSA-N
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Description

5,5-Difluoro-1,3-dioxane is a fluorinated organic compound with the molecular formula C4H6F2O2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms and two fluorine atoms at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-1,3-dioxane typically involves the fluorination of 1,3-dioxane derivatives. One common method is the electrophilic fluorination using fluorine gas (F2) in the presence of a solvent like acetonitrile. The reaction is often catalyzed by Brønsted or Lewis acids, which help in the polarization of the F-F bond, facilitating the substitution of hydrogen atoms with fluorine .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar methods as described above. The choice of reagents and conditions can vary based on the desired purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 5,5-Difluoro-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield dioxane oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

5,5-Difluoro-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Difluoro-1,3-dioxane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This can lead to alterations in enzyme activity, protein interactions, and cellular pathways .

Comparison with Similar Compounds

Uniqueness: 5,5-Difluoro-1,3-dioxane stands out due to its fluorine atoms, which impart unique chemical properties such as increased stability, reactivity, and potential for use in various applications. Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

36301-44-7

Molecular Formula

C4H6F2O2

Molecular Weight

124.09 g/mol

IUPAC Name

5,5-difluoro-1,3-dioxane

InChI

InChI=1S/C4H6F2O2/c5-4(6)1-7-3-8-2-4/h1-3H2

InChI Key

PXPPNGDOJBTCIU-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)(F)F

Origin of Product

United States

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